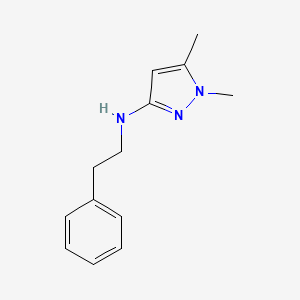![molecular formula C15H21N3O B11739813 [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739813.png)
[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in organic synthesis and medicinal chemistry due to their diverse biological activities and structural versatility. The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence. The starting materials for this synthesis are 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired N-heterocyclic amine .
Industrial Production Methods
In industrial settings, the production of N-heterocyclic amines like this compound often involves scalable and efficient synthetic methods. Reductive amination is a commonly used approach due to its operational simplicity and high yields. This method involves the condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine or iminium ion .
化学反応の分析
Types of Reactions
[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazole derivatives.
科学的研究の応用
[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pyrazole ring and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards target proteins .
類似化合物との比較
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole structure but differs in the substitution pattern on the pyrazole ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds have a similar pyrazole core but are linked by an arylmethylene bridge.
Imidazole Containing Compounds: These compounds have structural similarities with pyrazoles and exhibit similar biological activities.
Uniqueness
[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxyphenyl group and a propyl-substituted pyrazole ring enhances its versatility in various chemical reactions and biological applications.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-10-18-14(8-9-17-18)12-16-11-13-4-6-15(19-2)7-5-13/h4-9,16H,3,10-12H2,1-2H3 |
InChIキー |
PNCHNAFGYKXKAU-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC=N1)CNCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11739731.png)
amine](/img/structure/B11739737.png)
![1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11739754.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739761.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11739765.png)
![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739768.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739770.png)
![3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride](/img/structure/B11739771.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11739776.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11739778.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739785.png)

![Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11739787.png)
